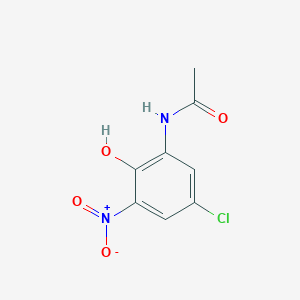
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Cat. No. B019035
Key on ui cas rn:
156016-33-0
M. Wt: 230.6 g/mol
InChI Key: RSCLKRDPCPYTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07423040B2
Procedure details


224.5 g of sulphuric acid (50% w/w) was dissolved in 300 ml of water and cooled to 25° C. while stirring under a mild nitrogen purge. 185.1 g (1 mole) of N-(5-chloro-2-hydroxyphenyl)acetamide prepared according to Example 1a was added to the diluted sulphuric acid and mixed intensively. 4 ml of nitric acid 65% w/w was added to the foam formed on top of the reaction mixture at low stirring speed. The stirring speed was increased and 75 ml of nitric acid 65% w/w was added in 45 minutes, while maintaining the temperature between 23 and 26° C. The mixture was stirred vigorously for an additional 1 hour at 23-26° C. Then the mixture was cooled to 0-5° C. and vigorously stirred at this temperature for 1 hour. The solid was filtered off quickly, washed three times with 300 ml of cold water, sucked for at least 30 minutes and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry.






Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([OH:17])=[C:11]([NH:13][C:14](=[O:16])[CH3:15])[CH:12]=1.[N+:18]([O-])([OH:20])=[O:19]>O>[Cl:6][C:7]1[CH:8]=[C:9]([N+:18]([O-:20])=[O:19])[C:10]([OH:17])=[C:11]([NH:13][C:14](=[O:16])[CH3:15])[CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
224.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
185.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C1)NC(C)=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring under a mild nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed intensively
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed on top of the reaction mixture at low stirring speed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirring speed was increased
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 23 and 26° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred vigorously for an additional 1 hour at 23-26° C
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was cooled to 0-5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
vigorously stirred at this temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off quickly
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 300 ml of cold water
|
WAIT
|
Type
|
WAIT
|
|
Details
|
sucked for at least 30 minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
till dry
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C(=C(C1)NC(C)=O)O)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
